N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6(2)9-4-7-3-8-5-10-7;;/h3,5-6,9H,4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLGMJOMKSPFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Ring
Methodology:
The core of N-(1,3-thiazol-5-ylmethyl)propan-2-amine is the 1,3-thiazole ring, which is commonly synthesized via the Hantzsch–Traumann thiazole synthesis. This classical approach involves the cyclocondensation of α-haloketones with thioureas or related thiol derivatives.
- Reactants: α-Haloketones (e.g., 2-bentanedione derivatives) and thioureas or thioamides
- Catalyst: Usually basic or acidic conditions, often with refluxing in solvents like ethanol or acetic acid
- Outcome: Formation of substituted thiazoles with high regioselectivity
Research Findings:
A patent (US10351556B2) describes the synthesis of 1,3-thiazol-5-ylmethyl derivatives via a multi-step process involving halogenation of suitable precursors followed by cyclization with thioureas, yielding the thiazole core with functional groups amenable to further modification.
Functionalization to Introduce the Propan-2-amine Moiety
Approach:
The key step involves attaching a propan-2-amine group to the 5-position of the thiazole ring. This is typically achieved through nucleophilic substitution or reductive amination strategies.
- Activation of the thiazole ring at the 5-position, often via halogenation (e.g., chlorination or bromination)
- Nucleophilic substitution with a suitable amine precursor, such as propan-2-amine or its derivatives
- Alternatively, the use of protected intermediates that are later deprotected to yield the free amine
Research Data:
Patents and literature indicate that the halogenated thiazole intermediates can be reacted with propan-2-amine under basic conditions to afford the desired substitution product. For example, reacting 5-chloromethylthiazole derivatives with propan-2-amine in the presence of a base like potassium carbonate in DMF or acetonitrile yields the aminoalkylated thiazole.
Formation of the Dihydrochloride Salt
Process:
The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution in an appropriate solvent such as ethanol or isopropanol.
- Dissolution of the amino compound in a suitable solvent
- Bubbling or addition of gaseous HCl or HCl solution under controlled temperature
- Isolation of the crystalline dihydrochloride salt via filtration and drying
Research Findings:
The patent (US10351556B2) specifies that the hydrochloride salt formation is a straightforward acid-base reaction, often performed at room temperature, ensuring high purity and stability of the final compound.
Summary of Preparation Methods
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| Ring synthesis | Cyclization of α-haloketones with thioureas | Halogenated precursor + thiourea, reflux, ethanol/acetic acid | |
| Functionalization | Nucleophilic substitution at 5-position | Halogenated thiazole + propan-2-amine, base (K2CO3), solvent (DMF/MeCN), room temperature to reflux | , |
| Salt formation | Acidification to form dihydrochloride | HCl gas or HCl solution, room temperature | , |
Additional Notes and Research Insights
- The synthesis can be optimized by selecting appropriate halogenation reagents (e.g., N-chlorosuccinimide) and reaction conditions to improve yield and selectivity.
- Protecting groups are generally unnecessary for the propan-2-amine during initial steps but may be employed if further functionalization is required.
- Purification typically involves recrystallization from solvents like ethanol or isopropanol, ensuring high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that this compound effectively inhibited various bacterial strains, suggesting its potential use in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells.
Case Study: Mechanisms of Action
Studies showed that it induces apoptosis in cancer cell lines by modulating cell cycle progression and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It was found to reduce levels of inflammatory markers in cellular models.
Industrial Applications
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex thiazole derivatives used in various industrial processes:
Material Development
It is utilized in the development of new materials due to its unique chemical properties.
Catalysis
The compound may also act as a catalyst in certain chemical reactions, enhancing reaction efficiency.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propan-2-amine group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of thiazole-containing amines.
Table 1: Structural and Functional Comparison of Thiazole-Based Amines
*Calculated based on molecular formula.
Key Observations :
Substitution Position: The 5-ylmethyl substitution (target compound) is distinct from 2- or 4-ylmethyl analogs (e.g., CAS 1332529-45-9 and 947767-58-0). Positional isomerism affects electronic properties and steric interactions, influencing binding to biological targets .
Amine Group Variations :
- Propan-2-amine (target compound) offers a branched alkyl chain, contrasting with the smaller ethanamine (CAS 1332529-45-9) or the rigid cyclopropanamine (CAS 1332531-54-0). Cyclopropanamine analogs may exhibit altered metabolic stability due to ring strain .
Physicochemical Properties :
- The dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to free bases, critical for in vitro assays .
- Molecular weights correlate with substituent bulk; the phenyl-substituted analog (CAS 1197226-05-3) has the highest mass (341.30 g/mol), impacting pharmacokinetics .
Synthesis and Applications :
- The target compound and its analogs are synthesized via nucleophilic substitution or amide coupling (e.g., , Example 11). Yields vary (e.g., 28% for a related thiazole amide), suggesting challenges in purification .
- Thiazole derivatives are prevalent in pesticidal compositions (e.g., Compound P1 in ) and enzyme inhibitors (e.g., nitazoxanide analogs in ) .
Research Findings and Implications
- Biological Relevance: Thiazole rings are known to inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms, as demonstrated in nitazoxanide derivatives .
- Agrochemical Potential: Similar compounds (e.g., ) are used in pesticidal formulations, suggesting the target compound could be optimized for crop protection.
Biological Activity
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the thiazole moiety contributes to the compound's interaction with various biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
-
Antimicrobial Activity
- The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can inhibit critical bacterial enzymes such as DNA gyrase, essential for DNA replication. This inhibition suggests potential applications as antibacterial agents.
- In comparative studies, this compound demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin and streptomycin .
-
Anticancer Activity
- The compound has shown promise in inducing apoptosis in various cancer cell lines. The mechanisms involve modulation of cell signaling pathways and interactions with biomolecules that regulate cell survival.
- Specific studies have reported that compounds with similar thiazole structures can inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | |
| Anticancer | Induction of apoptosis via CDK9 inhibition | |
| Anti-inflammatory | Dual action as antimicrobial/anti-inflammatory |
Research Highlights
- A study investigating thiazole derivatives synthesized novel compounds that exhibited dual antimicrobial and anti-inflammatory activities. These compounds were tested against various pathogens and showed enhanced efficacy compared to established drugs .
- Another research focused on the structure-activity relationship (SAR) of thiazole-containing compounds revealed that modifications at specific positions on the thiazole ring significantly influenced their biological activities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit essential enzymes like DNA gyrase is crucial for its antibacterial properties.
- Apoptosis Induction : By modulating signaling pathways associated with cell survival and apoptosis, the compound can effectively trigger cancer cell death.
Potential Applications
Given its diverse biological activities, this compound holds potential for various applications:
- Development of new antibacterial agents targeting resistant strains.
- Formulation of anticancer therapies aimed at specific signaling pathways.
Q & A
Basic Question
- Anticancer assays : MTT or SRB tests against cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays (e.g., CRF1 receptor antagonism) .
- Structural insights :
Advanced Question : How do data contradictions arise between in vitro and in vivo studies?
- Variable purity : Impurities >5% (e.g., unreacted amine) may skew in vivo pharmacokinetics .
- Assay conditions : pH-dependent solubility (e.g., dihydrochloride salt stability in buffers) affects bioavailability .
What analytical techniques validate the compound’s purity and stability under storage conditions?
Basic Question
Advanced Question
- Meta-analysis : Compare IC50 values normalized to assay type (e.g., CRF1 vs. CRF2α receptor selectivity) .
- Control experiments : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Structural analogs : Benchmark against N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives to isolate substituent effects .
What computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
